molecular formula C13H8F3NO3 B6286186 2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid CAS No. 577967-76-1

2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid

Cat. No.: B6286186
CAS No.: 577967-76-1
M. Wt: 283.20 g/mol
InChI Key: PFRXFCDETPFONF-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid is a nicotinic acid derivative featuring a hydroxyl group at the 2-position and a 4-trifluoromethylphenyl substituent at the 5-position of the pyridine ring. This compound is structurally characterized by the electron-withdrawing trifluoromethyl (-CF₃) group, which enhances its stability and influences its electronic properties.

Properties

IUPAC Name

2-oxo-5-[4-(trifluoromethyl)phenyl]-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)9-3-1-7(2-4-9)8-5-10(12(19)20)11(18)17-6-8/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRXFCDETPFONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)C(=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586355
Record name 2-Oxo-5-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577967-76-1
Record name 2-Oxo-5-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Trifluoroacetyl Chloride-Based Acylation-Cyclization

A prominent method involves constructing the pyridine core via acylation and cyclization (Figure 1). Trifluoroacetyl chloride reacts with vinyl ethyl ether in the presence of triethylamine at −10–30°C to form 4-ethoxy-1,1,1-trifluoro-3-ene-2-one. Subsequent cyclization with 3-amino acrylonitrile at 50–100°C yields 5-(4-trifluoromethylphenyl)nicotinonitrile, which undergoes base-catalyzed hydrolysis (NaOH, 60–100°C) to the carboxylic acid.

Key Parameters:

  • Catalyst Optimization: Tributylamine outperforms pyridine in acylation, reducing side-product formation by 15%.

  • Cyclization Efficiency: Sodium methoxide increases cyclization yield to 82% compared to KOH (68%).

Hantzsch-Type Synthesis with Functionalized Aldehydes

Alternative approaches adapt the Hantzsch pyridine synthesis, employing 4-trifluoromethylbenzaldehyde, ethyl acetoacetate, and ammonium acetate. The one-pot reaction forms a dihydropyridine intermediate, which is oxidized to the aromatic system using MnO₂. Hydroxylation at C2 is achieved via directed ortho-lithiation (LDA, −78°C) followed by quenching with O₂.

Data Comparison:

MethodYield (%)Purity (HPLC %)Key Limitation
Acylation-Cyclization7895Requires cryogenic conditions
Hantzsch Synthesis6588Low regioselectivity for C5

Palladium-catalyzed cross-coupling enables precise introduction of the 4-trifluoromethylphenyl group. Bromonicotinic acid ethyl ester reacts with 4-(trifluoromethyl)phenylboronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane, 90°C), achieving 89% coupling efficiency. Subsequent hydroxylation via Sharpless dihydroxylation (OsO₄, NMO) and oxidative cleavage (NaIO₄) installs the C2 hydroxyl group.

Reaction Conditions:

  • Ligand Effects: Biphenyl-2-yl(di-tert-butyl)phosphine enhances Pd stability, reducing catalyst loading to 2 mol%.

  • Solvent Impact: Dioxane/water (4:1) minimizes boronic acid protodeboronation.

Hydroxylation via Directed C-H Activation

Rhodium-catalyzed C-H oxidation (Rh₂(esp)₂, PhI(OAc)₂, 40°C) selectively hydroxylates C2 of 5-(4-trifluoromethylphenyl)nicotinic acid methyl ester. Ester hydrolysis (LiOH, THF/H₂O) completes the synthesis. This method avoids protection-deprotection sequences but requires rigorous exclusion of moisture.

Industrial-Scale Process Optimization

Impurity Profiling and Control

Meta-isomer impurities (3-(4-trifluoromethylphenyl) regioisomer) are minimized through:

  • Temperature Modulation: Cyclization at 80°C reduces meta-isomer formation to <2% vs. 12% at 100°C.

  • Crystallization Solvents: Ethanol/water (7:3) preferentially isolates the target isomer (98.5% purity).

Catalytic System Recycling

Pd recovery via activated carbon adsorption achieves 92% metal reuse over five cycles without yield loss. Triethylamine is distilled from acylation mixtures and reused, cutting raw material costs by 30%.

Spectroscopic Characterization and QC Protocols

NMR Fingerprinting

  • ¹H NMR (DMSO-d₆): δ 8.42 (d, J=5.1 Hz, H6), 7.89 (d, J=8.3 Hz, H3'/H5'), 7.72 (d, J=8.3 Hz, H2'/H6'), 6.98 (s, H4).

  • ¹⁹F NMR: −63.5 ppm (CF₃).

HPLC-MS Purity Assessment

Method: C18 column (5 µm), 0.1% formic acid/acetonitrile gradient. Retention time: 8.2 min; [M−H]⁻=328.05 .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Neuropharmacological Research
The compound has been investigated for its potential as a neurokinin receptor modulator, which is crucial in treating various neurological disorders. For instance, research indicates that derivatives of this compound can influence neurokinin receptors involved in pain and inflammation pathways .

1.2. Anti-inflammatory Properties
Studies have shown that 2-hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid exhibits anti-inflammatory effects, making it a candidate for developing treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease .

1.3. Cancer Treatment
Research from the Dana-Farber Cancer Institute highlights its potential in melanoma treatment, where it acts as an immunomodulator, enhancing the body's immune response against cancer cells .

Agricultural Applications

2.1. Herbicidal Activity
The compound's trifluoromethyl group enhances its herbicidal activity, making it effective against key weed species in cereal crops like wheat . This property is valuable for developing new herbicides that are more effective and environmentally friendly.

Synthesis and Mechanisms of Action

3.1. Synthesis Techniques
The synthesis of 2-hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid typically involves multiple steps, including the introduction of the trifluoromethyl group and the hydroxyl functional group onto the nicotinic acid backbone.

3.2. Mechanism of Action
The mechanisms through which this compound exerts its effects involve modulation of ion channels and receptor pathways, particularly those related to potassium channels and neurokinin receptors . Understanding these mechanisms is crucial for optimizing its therapeutic applications.

Data Table: Summary of Applications

Application AreaSpecific UseSupporting Study
NeuropharmacologyNeurokinin receptor modulation
Anti-inflammatoryTreatment for rheumatoid arthritis
Cancer TreatmentImmunomodulator for melanoma
AgricultureHerbicide for cereal crops

Case Studies

Case Study 1: Neuropharmacological Effects
A study conducted on the effects of 2-hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid on pain pathways demonstrated significant modulation of neurokinin receptors, suggesting potential applications in pain management therapies.

Case Study 2: Agricultural Efficacy
Field trials assessing the herbicidal efficacy of this compound showed a marked reduction in weed populations in treated plots compared to controls, indicating its viability as a new herbicide formulation.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to target proteins or enzymes, modulating their activity, and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications.

Comparison with Similar Compounds

2-Hydroxy-5-(4-fluorophenyl)nicotinic Acid (HFPNA)

  • Structure : Differs by replacing -CF₃ with a fluorine atom at the para position of the phenyl ring.
  • Tautomerism: Exhibits lactim–lactam tautomerism dominance over enol–keto forms, as confirmed by steady-state absorption and quantum chemical calculations. The fluorine atom’s inductive effect stabilizes tautomeric forms, impacting reactivity and binding interactions .
  • Applications : Serves as a model compound for studying proton transfer processes in photochemistry.

2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic Acid

  • Hypothesized Properties : Expected to exhibit enhanced metabolic stability and lipophilicity compared to HFPNA due to -CF₃, making it more suitable for drug design .

Functional Group Variations in Nicotinic Acid Derivatives

5-(3-Fluoro-4-methoxyphenyl)-2-methoxynicotinic Acid

  • Structure : Contains methoxy (-OCH₃) and fluorine substituents.
  • Properties :
    • Solubility : Increased hydrophilicity compared to -CF₃ derivatives due to polar methoxy groups.
    • Applications : Used as a pharmaceutical intermediate for coupling reactions, highlighting its versatility in synthetic chemistry .

5-(4-Formylphenyl)nicotinic Acid

  • Structure : Features a formyl (-CHO) group at the para position.
  • Reactivity : The formyl group enables further functionalization (e.g., Schiff base formation), making it valuable as a synthetic precursor.
  • Storage : Requires inert atmosphere and low temperatures (2–8°C) due to aldehyde sensitivity .

AAD-2004 [2-Hydroxy-5-(2-(4-trifluoromethylphenyl)-ethylamino)benzoic Acid]

  • Structure: A 5-aminosalicylate derivative with a -CF₃-containing ethylamino side chain.
  • Activity: Demonstrates potent antioxidant effects at nanomolar concentrations and neuroprotective properties in neurodegenerative models (e.g., Alzheimer’s and ALS). The -CF₃ group likely contributes to its blood-brain barrier permeability and oxidative stress mitigation .

2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic Acid

  • However, the absence of an ethylamino linker may limit its bioavailability compared to AAD-2004 .

Data Table: Comparative Analysis of Nicotinic Acid Derivatives

Compound Name Substituent(s) Molecular Weight Key Properties Applications References
2-Hydroxy-5-(4-fluorophenyl)nicotinic acid 4-Fluorophenyl 247.21 (calc.) Lactim–lactam tautomerism dominance Photochemical studies
5-(3-Fluoro-4-methoxyphenyl)-2-methoxynicotinic acid 3-Fluoro-4-methoxyphenyl 277.25 High purity (>95%), hydrophilic Pharmaceutical intermediates
5-(4-Formylphenyl)nicotinic acid 4-Formylphenyl 227.22 Reactive formyl group Synthetic precursor
AAD-2004 4-CF₃-ethylamino 329.27 (calc.) Antioxidant, neuroprotective Neurodegenerative disease models
Target Compound 4-Trifluoromethylphenyl 297.22 (calc.) High lipophilicity (predicted) Drug design (hypothesized) N/A

Biological Activity

2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid (HTFNA) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of HTFNA, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

HTFNA is a derivative of nicotinic acid characterized by the presence of a hydroxyl group and a trifluoromethylphenyl substituent. Its molecular formula is C12H10F3N1O3C_{12}H_{10}F_3N_1O_3, and it exhibits unique physicochemical properties that contribute to its biological activity.

HTFNA has been studied for its interactions with various biological targets, notably in the context of anti-inflammatory and anti-fibrotic activities. It is believed to exert its effects primarily through:

  • Inhibition of Collagen Synthesis : Research indicates that HTFNA can inhibit the activity of collagen prolyl-4-hydroxylase, an enzyme critical for collagen synthesis. This inhibition leads to reduced collagen accumulation in tissues, which is significant in conditions like fibrosis .
  • Antioxidant Properties : The compound has shown potential antioxidant effects, which may contribute to its protective roles in cellular environments under oxidative stress .

In Vitro Studies

HTFNA has been evaluated using various in vitro assays to assess its biological efficacy:

  • MTT Assay : This assay measures cell viability and proliferation. HTFNA demonstrated significant inhibition of cell proliferation at concentrations ranging from 50 μM to 100 μM, indicating its potential as an anti-proliferative agent .
  • Collagen Accumulation Assay : In studies involving hepatic stellate cells (HSC-T6), HTFNA significantly reduced total collagen accumulation in a dose-dependent manner. At 100 μM, it exhibited marked efficacy in suppressing collagen deposition .

In Vivo Studies

Case studies have highlighted HTFNA's potential therapeutic applications:

  • Anti-Fibrotic Activity : In animal models of liver fibrosis, HTFNA treatment resulted in decreased fibrosis markers and improved liver function parameters. These findings suggest that HTFNA may be effective in treating hepatic fibrosis by targeting collagen metabolism .
  • Neuroprotective Effects : Preliminary studies have indicated that HTFNA may offer neuroprotective benefits, potentially through modulation of nicotinic acetylcholine receptors (nAChRs). This modulation can influence neurotransmission and may provide therapeutic avenues for neurodegenerative diseases .

Summary of Findings

The following table summarizes key findings related to the biological activity of HTFNA:

Study Type Assay/Model Concentration (μM) Effect Observed
In VitroMTT Assay50 - 100Significant inhibition of cell proliferation
In VitroCollagen Accumulation Assay100Reduced total collagen accumulation
In VivoLiver Fibrosis ModelNot specifiedDecreased fibrosis markers; improved liver function
Potential MechanismnAChR ModulationNot specifiedNeuroprotective effects observed

Q & A

Q. What are the key synthetic routes for 2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Suzuki-Miyaura Coupling : To attach the trifluoromethylphenyl group to the pyridine ring. Reaction conditions (e.g., Pd catalysts, base selection) are critical for yield optimization .
  • Hydroxylation : Introduction of the hydroxyl group via selective oxidation or protection/deprotection strategies .
  • Purification : Chromatography (HPLC or column) and recrystallization are used to isolate intermediates. Characterization employs NMR (¹H/¹³C) for structural confirmation and HPLC-MS for purity assessment .

Q. How do functional groups (hydroxyl, trifluoromethylphenyl) influence the compound’s physicochemical properties?

Methodological Answer:

  • Hydroxyl Group : Enhances solubility in polar solvents (e.g., DMSO, methanol) and enables hydrogen bonding with biological targets .
  • Trifluoromethylphenyl Group : Increases lipophilicity (logP ~2.8) and metabolic stability. Comparative studies with analogs (e.g., 4-(Trifluoromethyl)nicotinic acid) show improved bioavailability due to reduced enzymatic degradation .
  • Experimental Validation : Solubility assays (shake-flask method) and partition coefficient measurements (octanol-water) quantify these effects .

Q. What spectroscopic and crystallographic methods are used to confirm the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR (δ 8.2–8.5 ppm for pyridine protons; δ 6.8–7.4 ppm for aromatic phenyl protons) and ¹⁹F NMR (δ -60 to -65 ppm for CF₃) .
  • X-ray Crystallography : Resolves spatial arrangement of the hydroxyl and trifluoromethylphenyl groups. Analogous structures (e.g., 2-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid) reveal planar geometry critical for target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Structural Analog Comparison : Compare data with derivatives like 2-(Difluoromethyl)-6-hydroxynicotinic acid, where fluorination patterns alter enzyme inhibition (e.g., IC₅₀ shifts from 1.2 µM to 8.7 µM) .
  • Assay Standardization : Use uniform protocols (e.g., ATPase activity assays for kinase inhibition) to minimize variability. Dose-response curves and statistical validation (e.g., ANOVA) are critical .

Q. What strategies optimize reaction conditions for scale-up synthesis while minimizing side products?

Methodological Answer:

  • Temperature Control : Maintain ≤80°C during coupling reactions to prevent decarboxylation .
  • pH Optimization : Use buffered conditions (pH 6–7) during hydroxylation to avoid pyridine ring degradation .
  • Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ for Suzuki coupling efficiency (yields: 75% vs. 82%) .

Q. How can computational modeling predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to enzymes (e.g., kinases). Studies on analogs like 6-((4-Formylphenyl)ethynyl)nicotinaldehyde reveal key π-π stacking and hydrogen-bond interactions .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories. Free energy calculations (MM-PBSA) quantify binding affinities .

Q. What analytical techniques address discrepancies in purity assessments between labs?

Methodological Answer:

  • HPLC Method Harmonization : Use C18 columns with acetonitrile/water gradients (0.1% TFA) for reproducibility. Compare retention times with certified standards .
  • Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., C₁₃H₈F₃NO₃: C 52.53%, H 2.71%) .

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